molecular formula C15H19FN2O B2566330 N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide CAS No. 2415532-56-6

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide

货号 B2566330
CAS 编号: 2415532-56-6
分子量: 262.328
InChI 键: YTFDAIBIPPVTED-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide, also known as CEP-32496, is a small molecule inhibitor of the protein tyrosine phosphatase PTPRZ. PTPRZ is a transmembrane receptor protein that is highly expressed in glioblastoma multiforme (GBM) and is associated with tumor growth and invasion. CEP-32496 has shown promise as a potential therapeutic agent for the treatment of GBM.

作用机制

PTPRZ is a transmembrane receptor protein that is highly expressed in GBM and is associated with tumor growth and invasion. PTPRZ promotes the activation of several signaling pathways that are involved in tumor cell proliferation, migration, and survival. N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide inhibits the activity of PTPRZ by binding to the catalytic domain of the protein and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways and the suppression of tumor growth and invasion.
Biochemical and Physiological Effects:
N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical models of GBM. In vitro studies have demonstrated that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide inhibits the growth and invasion of GBM cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide can reduce tumor growth and prolong survival in mouse models of GBM. These effects are thought to be mediated by the inhibition of PTPRZ activity and the suppression of downstream signaling pathways.

实验室实验的优点和局限性

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models of GBM and has shown promise as a potential therapeutic agent. Another advantage is that it specifically targets PTPRZ, which is highly expressed in GBM and is associated with tumor growth and invasion. However, one limitation is that it has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.

未来方向

There are several future directions for the study of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential use in combination with other therapeutic agents for the treatment of GBM. Additionally, further research is needed to better understand the mechanisms underlying the effects of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide on tumor growth and invasion. Finally, the development of more potent and selective inhibitors of PTPRZ may lead to the discovery of even more effective therapeutic agents for the treatment of GBM.

合成方法

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis begins with the preparation of 5-fluoro-4-methylpyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)cyclohexene to form the intermediate N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide. The final step involves the coupling of the intermediate with a phosphonate ester to form N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide.

科学研究应用

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has been extensively studied in preclinical models of GBM. In vitro studies have shown that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide inhibits the growth and invasion of GBM cells by targeting PTPRZ. In vivo studies have demonstrated that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide can reduce tumor growth and prolong survival in mouse models of GBM. These findings suggest that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide may be a promising therapeutic agent for the treatment of GBM.

属性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-11-9-14(18-10-13(11)16)15(19)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFDAIBIPPVTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。